

6-Chloro-2-methylpyrimidine-4,5-diamine CAS number and physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Chloro-2-methylpyrimidine-4,5-diamine

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A Technical Guide to 6-Chloro-2-methylpyrimidine-4,5-diamine

CAS Number: 933-80-2

This technical guide provides an in-depth overview of **6-Chloro-2-methylpyrimidine-4,5-diamine**, a key intermediate in the synthesis of various compounds, particularly in the field of drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Core Physical and Chemical Properties

The physical and chemical properties of **6-Chloro-2-methylpyrimidine-4,5-diamine** are crucial for its handling, storage, and application in synthetic chemistry. Below is a summary of its key properties.

| Property | Value | Source |
|-------------------|--|--------------------------------|
| CAS Number | 933-80-2 | [Generic CAS number databases] |
| Molecular Formula | C ₅ H ₇ ClN ₄ | [Generic CAS number databases] |
| Molecular Weight | 158.59 g/mol | [Generic CAS number databases] |
| Melting Point | 239-243 °C | N/A |
| Boiling Point | 314.3 ± 37.0 °C at 760 mmHg | N/A |
| Appearance | White to off-white crystalline powder | N/A |
| Solubility | Information not available | N/A |

Synthesis and Experimental Protocols

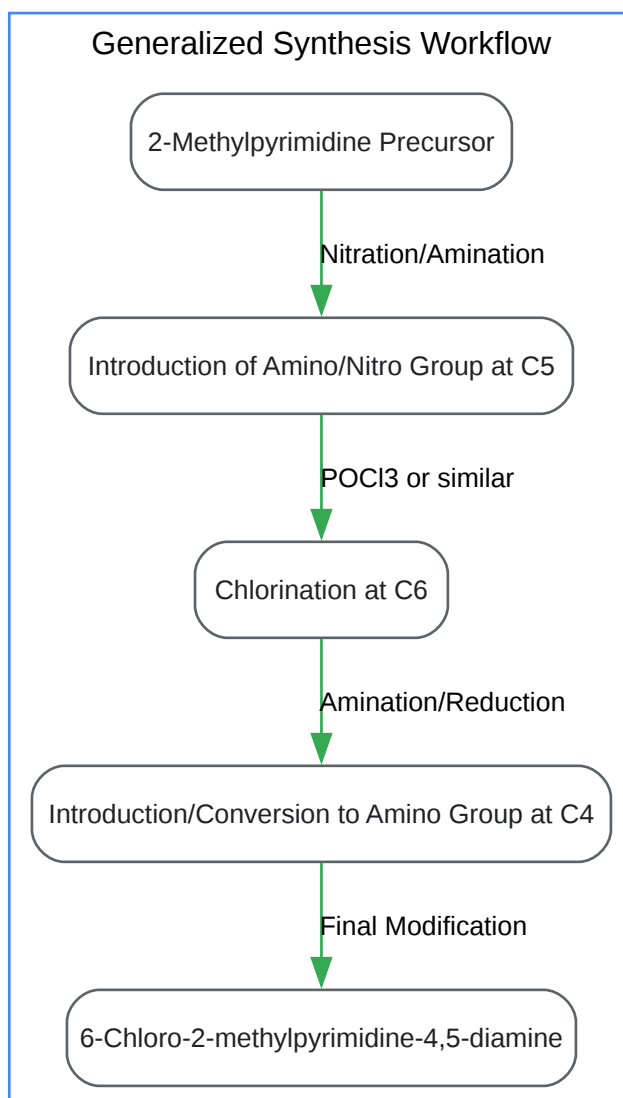
6-Chloro-2-methylpyrimidine-4,5-diamine is a valuable intermediate, notably in the synthesis of selective inhibitors of Class I Phosphatidylinositol 3-Kinases.^[1] While specific, detailed experimental protocols for its synthesis are not readily available in the public domain, a plausible synthetic route can be inferred from standard pyrimidine chemistry. A general approach often involves the construction of the pyrimidine ring followed by functional group interconversions.

A representative synthesis could involve the following key transformations:

- **Ring Formation:** Condensation of a suitable three-carbon precursor with acetamidine to form the 2-methylpyrimidine core.
- **Nitration:** Introduction of a nitro group at the 5-position, which can subsequently be reduced to an amino group.
- **Chlorination:** Introduction of a chlorine atom at the 6-position, typically using a chlorinating agent like phosphorus oxychloride.

- Amination/Reduction: Formation of the diamine functionality.

The following diagram illustrates a generalized workflow for the synthesis of a substituted diaminopyrimidine, which represents a logical pathway to obtain **6-Chloro-2-methylpyrimidine-4,5-diamine**.



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A generalized synthetic workflow for **6-Chloro-2-methylpyrimidine-4,5-diamine**.

Applications in Drug Discovery

The primary documented application of **6-Chloro-2-methylpyrimidine-4,5-diamine** is as a crucial building block in the synthesis of targeted therapeutics. Its role as an intermediate in the creation of selective inhibitors for Class I Phosphatidylinositol 3-Kinases (PI3Ks) highlights its importance in cancer research and the development of novel anti-neoplastic agents.[1] The pyrimidine scaffold is a common feature in many biologically active molecules, and this particular diamine offers multiple reactive sites for further chemical modification and the construction of more complex drug candidates.

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References

- 1. 4,5-Pyrimidinediamine, 6-chloro-2-methyl- CAS#: 933-80-2 [amp.chemicalbook.com]
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